![molecular formula C13H19ClN2O2 B1625363 Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate CAS No. 439116-15-1](/img/structure/B1625363.png)
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate
Overview
Description
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate, also known as BAMCB, is a carbamate derivative that has shown potential in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 304.80 g/mol. BAMCB has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Mechanism of Action
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration enhances cholinergic neurotransmission, leading to improved cognitive function.
Biochemical and Physiological Effects
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has several advantages for lab experiments, including its high solubility in organic solvents, its ability to cross the blood-brain barrier, and its unique biochemical and physiological effects. However, Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has some limitations, including its low yield during synthesis and its potential toxicity at higher concentrations.
Future Directions
There are several future directions for the use of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in scientific research. One potential direction is the development of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate-based fluorescent probes for the detection of other metal ions in biological samples. Another direction is the investigation of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate's potential in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, the use of Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate in combination with other compounds for the treatment of cancer and inflammation warrants further investigation.
Conclusion
In conclusion, Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is a carbamate derivative that has shown potential in scientific research applications. It has been synthesized using various methods and has unique biochemical and physiological effects. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has been found to inhibit the activity of acetylcholinesterase, inhibit cancer cell growth, and have anti-inflammatory and antioxidant properties. While Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has some limitations, its potential in scientific research, particularly in the treatment of neurological disorders and cancer, warrants further investigation.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters. Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has shown potential in the treatment of Alzheimer's disease, as it can cross the blood-brain barrier and inhibit acetylcholinesterase activity in the brain.
properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQXARVKTIKFTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457017 | |
Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate | |
CAS RN |
439116-15-1 | |
Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.